N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine
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Overview
Description
N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a cyclopropane ring attached to a methyl-substituted oxazole ring, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 5-methyl-1,2-oxazol-3-ylmethylamine with cyclopropanecarboxylic acid or its derivatives in the presence of a dehydrating agent such as thionyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. These methods ensure the efficient production of the compound with high purity and yield. The choice of solvent, temperature, and catalysts are optimized to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted oxazole derivatives.
Scientific Research Applications
N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine has found applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine is similar to other oxazole derivatives, such as N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine and N-(5-methyl-1,2-oxazol-3-yl)-3-oxobutanamide. its unique structural features, such as the cyclopropane ring, contribute to its distinct chemical properties and potential applications. These differences highlight its uniqueness and potential advantages over other compounds in specific applications.
Comparison with Similar Compounds
N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine
N-(5-methyl-1,2-oxazol-3-yl)-3-oxobutanamide
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3-(piperidin-4-yl)propanamide
This comprehensive overview provides a detailed understanding of N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-4-8(10-11-6)5-9-7-2-3-7/h4,7,9H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYXKDNLYAWVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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